molecular formula C15H16N2O4S B6994332 Methyl 6-methyl-3-(oxolane-2-carbonylamino)thieno[2,3-b]pyridine-2-carboxylate

Methyl 6-methyl-3-(oxolane-2-carbonylamino)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B6994332
M. Wt: 320.4 g/mol
InChI Key: GVGXZVBHOHPOIV-UHFFFAOYSA-N
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Description

Methyl 6-methyl-3-(oxolane-2-carbonylamino)thieno[2,3-b]pyridine-2-carboxylate is a complex organic compound belonging to the thienopyridine family. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, an oxolane ring, and a methyl ester group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methyl-3-(oxolane-2-carbonylamino)thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the thieno[2,3-b]pyridine core, followed by the introduction of the oxolane ring and the methyl ester group through subsequent reactions. Specific reagents and catalysts, such as acids or bases, are used to facilitate these transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process. The use of advanced purification methods, including chromatography and crystallization, is essential to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-3-(oxolane-2-carbonylamino)thieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the compound with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

Methyl 6-methyl-3-(oxolane-2-carbonylamino)thieno[2,3-b]pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activity.

    Industry: The compound can be used in the development of new materials, including polymers and advanced coatings.

Mechanism of Action

The mechanism of action of Methyl 6-methyl-3-(oxolane-2-carbonylamino)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific context and application being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate: A structurally related compound with potential anti-inflammatory activity.

    Thieno[2,3-b]pyrrole-2,4-dicarboxylate: Another thienopyridine derivative with distinct chemical properties and applications.

Uniqueness

Methyl 6-methyl-3-(oxolane-2-carbonylamino)thieno[2,3-b]pyridine-2-carboxylate is unique due to the presence of the oxolane ring and the specific arrangement of functional groups. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

methyl 6-methyl-3-(oxolane-2-carbonylamino)thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-8-5-6-9-11(17-13(18)10-4-3-7-21-10)12(15(19)20-2)22-14(9)16-8/h5-6,10H,3-4,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGXZVBHOHPOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(S2)C(=O)OC)NC(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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